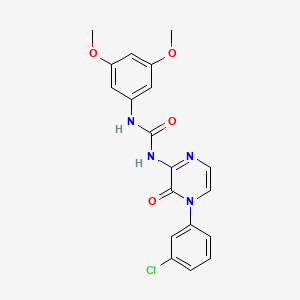
1-(4-(3-Chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)-3-(3,5-dimethoxyphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 1-(4-(3-Chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)-3-(3,5-dimethoxyphenyl)urea is a derivative of diaryl urea, which is a significant fragment in medicinal chemistry. Diaryl ureas have been extensively studied for their potential as anticancer agents due to their ability to inhibit various biological pathways involved in cancer cell proliferation.
Synthesis Analysis
The synthesis of diaryl urea derivatives often involves the coupling of aniline derivatives with isocyanates or carbodiimides to form the urea linkage. In the context of anticancer research, one study describes the computer-aided design and synthesis of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, which were then evaluated for their antiproliferative activity against various cancer cell lines . Although the specific synthesis of 1-(4-(3-Chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)-3-(3,5-dimethoxyphenyl)urea is not detailed, similar synthetic strategies may be applicable.
Molecular Structure Analysis
The molecular structure of diaryl ureas is characterized by the presence of two aryl groups attached to a urea moiety. The aryl groups can be modified to include various substituents, which can significantly affect the biological activity of the compounds. For instance, the presence of a pyridin-2-ylmethoxy group in one of the aryl rings, as seen in some synthesized compounds, may contribute to the compound's ability to act as a potential BRAF inhibitor .
Chemical Reactions Analysis
Diaryl ureas can undergo various chemical reactions, including photodegradation. A study on the photodegradation of a related compound, 1-(2-chlorobenzoyl)-3-(4-chlorophenyl) urea, revealed that the rate of degradation and the nature of the photoreaction products can vary depending on the medium (e.g., air, methanol, dioxane, hexane, water) . Such reactions are important to consider when evaluating the stability and potential toxicity of the compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of diaryl ureas, such as solubility, stability, and reactivity, are influenced by the nature of the substituents on the aryl rings. The photodegradation study mentioned earlier provides insights into the stability of these compounds under different conditions, which is crucial for their development as pharmaceutical agents . Additionally, the multicomponent synthesis approach using urea as an organo-catalyst highlights the potential for creating diverse and densely functionalized heterocyclic scaffolds at room temperature, which could be relevant for the synthesis of complex diaryl ureas .
Wissenschaftliche Forschungsanwendungen
Synthetic Chemistry and Materials Science
- Synthesis and Electronic Structure: The synthesis of pyrazole derivatives, including structures related to the chemical , has been extensively studied for their potential applications in materials science, particularly as anti-cancer agents. These compounds exhibit interesting electronic structures that could be useful in photovoltaic systems due to their significant oscillator strength and hyperpolarizability, vastly exceeding that of urea. This suggests their potential in developing new materials for energy conversion and storage (Thomas et al., 2019).
- Anion Binding and Coordination Chemistry: Research on urea-based ligands has demonstrated their capability to form complexes with inorganic oxo-acids, showcasing the versatility of urea derivatives in creating rich hydrogen bond motifs. This property is pivotal for applications in supramolecular chemistry, where such complexes could be used for the selective recognition and separation of ions or molecules (Wu et al., 2007).
Environmental Applications
- Corrosion Inhibition: Urea derivatives have been evaluated for their effectiveness as corrosion inhibitors, which is crucial for protecting materials in aggressive environments. Studies have shown that certain urea derivatives can significantly reduce the corrosion of mild steel in acidic conditions, highlighting their potential as eco-friendly corrosion inhibitors (Mistry et al., 2011).
- Herbicide Degradation: The microbial degradation of substituted urea herbicides has been investigated, revealing that certain fungi are capable of breaking down these compounds. This research is essential for understanding how to mitigate the environmental impact of agricultural chemicals and suggests that bioremediation could be a viable strategy for cleaning up contaminated sites (Murray et al., 1969).
Eigenschaften
IUPAC Name |
1-[4-(3-chlorophenyl)-3-oxopyrazin-2-yl]-3-(3,5-dimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O4/c1-27-15-9-13(10-16(11-15)28-2)22-19(26)23-17-18(25)24(7-6-21-17)14-5-3-4-12(20)8-14/h3-11H,1-2H3,(H2,21,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTBYGCBOXLANER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)NC2=NC=CN(C2=O)C3=CC(=CC=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(3-Chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)-3-(3,5-dimethoxyphenyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

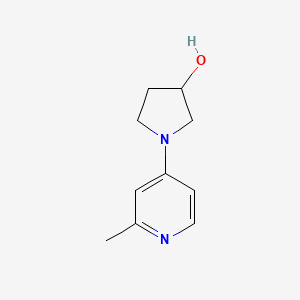
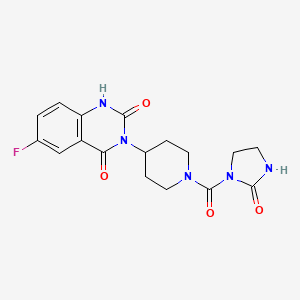
![Ethyl 5-{[(2-chlorobenzoyl)amino]methyl}-4,5-dihydro-3-isoxazolecarboxylate](/img/structure/B2508266.png)

![(E)-2-amino-1-((4-fluorobenzylidene)amino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2508270.png)
![diethyl 2-(3-methoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2508272.png)
![N-(butan-2-yl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2508274.png)

![2-[[2-(Azidomethyl)morpholin-4-yl]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2508278.png)
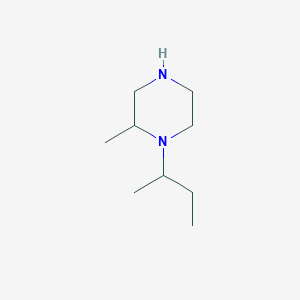
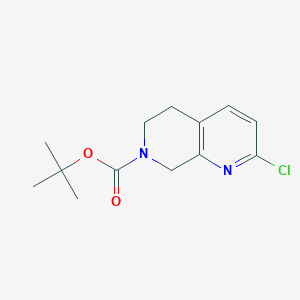
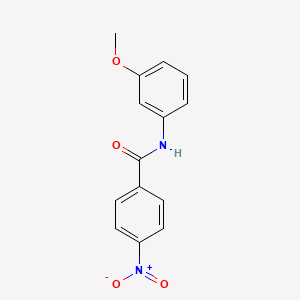
![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2508285.png)
![Methyl 3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate](/img/structure/B2508286.png)